molecular formula C27H31N3O5S2 B2571321 ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-69-2

ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2571321
CAS No.: 524063-69-2
M. Wt: 541.68
InChI Key: CTUWMFDFEFIITM-UHFFFAOYSA-N
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Description

Ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule characterized by a fused tetrahydrothieno[2,3-c]pyridine core. Key structural features include:

  • Ethyl ester at position 2.
  • Isopropyl substituent at position 6 of the bicyclic system.
  • Benzamido group at position 2, modified with a 4-(N-methyl-N-phenylsulfamoyl) moiety.

This compound is structurally related to mthis compound (RN: 449767-97-9), which differs only in the ester group (methyl vs. ethyl) .

Properties

IUPAC Name

ethyl 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5S2/c1-5-35-27(32)24-22-15-16-30(18(2)3)17-23(22)36-26(24)28-25(31)19-11-13-21(14-12-19)37(33,34)29(4)20-9-7-6-8-10-20/h6-14,18H,5,15-17H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUWMFDFEFIITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of tetrahydrothieno-pyridines. This compound has garnered attention due to its potential biological activities and therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Tetrahydrothieno-pyridine core : This heterocyclic structure is known for its diverse biological activities.
  • Sulfamoyl benzamide moiety : This functional group is often associated with antibacterial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Several studies have reported that tetrahydrothieno-pyridine derivatives possess significant antimicrobial properties against various bacterial strains. The sulfamoyl group enhances this activity by interfering with bacterial folate synthesis pathways .
  • Anticancer Properties :
    • Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been shown to reduce inflammation in animal models, likely through the modulation of inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of folate synthesis ,
AnticancerInduction of apoptosis ,
Anti-inflammatoryModulation of cytokine production

Case Study: Anticancer Activity

A study published in 2014 explored the anticancer effects of a series of tetrahydrothieno-pyridine derivatives, including those similar to this compound. The researchers found that these compounds exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The study highlighted the potential for these derivatives in developing novel anticancer therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the benzamide portion significantly affect biological activity. For instance:

  • Substituents on the benzene ring : Electron-donating groups enhance antimicrobial activity.
  • Alkyl chain variations : Changes in the isopropyl group influence cytotoxicity levels .

Comparison with Similar Compounds

Comparison with Structural Analogues

Methyl Ester Analog (RN: 449767-97-9)

The methyl ester variant () shares identical core and substituent features except for the ester group. Key differences include:

  • Steric Effects : The ethyl group may marginally increase lipophilicity, influencing membrane permeability .

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 and I-6473 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate and derivatives) share the ethyl benzoate backbone but differ in substituents:

Compound Benzamido Substituent Core Structure Functional Implications
User’s Compound 4-(N-methyl-N-phenylsulfamoyl) Tetrahydrothieno[2,3-c]pyridine Enhanced steric bulk, potential sulfonamide-mediated target interactions
I-6230 4-(pyridazin-3-yl)phenethylamino Benzoate Pyridazinyl group may enhance π-π stacking with receptors
I-6473 4-(3-methylisoxazol-5-yl)phenethoxy Benzoate Isoxazolyl ether linkage could modulate solubility and binding kinetics

These analogues highlight the critical role of substituent electronics and sterics in modulating target affinity and pharmacokinetics .

Thiophene-Based Analogues and SAR Insights ()

While the user’s compound features a tetrahydrothieno[2,3-c]pyridine core, SAR studies on 2-amino-3-benzoylthiophenes (e.g., PD 81,723) provide relevant insights:

  • Substituent Position : Alkyl groups at the 4-position of thiophene (analogous to the isopropyl at position 6 in the user’s compound) enhance allosteric activity .
  • Amino and Carbonyl Groups: The 2-amino and keto groups in thiophenes are essential for activity. In contrast, the user’s compound replaces the benzoyl group with a sulfamoyl-benzamido linkage, which may alter hydrogen-bonding interactions .
  • Trifluoromethyl Optimization : Substituents like 3-(trifluoromethyl)phenyl in PD 81,723 maximize activity, suggesting that electron-withdrawing groups on aromatic rings improve binding .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Controlled Copolymerization Techniques : Adopt stepwise optimization inspired by polymer synthesis methodologies. For example, adjust monomer ratios, initiator concentrations (e.g., ammonium persulfate), and reaction temperatures systematically to minimize side reactions .
  • Design of Experiments (DoE) : Use statistical modeling (e.g., response surface methodology) to identify critical parameters (e.g., solvent choice, reaction time) and their interactions, as demonstrated in flow-chemistry-based oxidation processes .
  • Purification Strategies : Employ column chromatography with gradients optimized for polar functional groups (e.g., sulfamoyl and carboxamide moieties) to isolate the target compound effectively.

Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CReduces degradation
Solvent PolarityMedium (e.g., THF)Enhances solubility
Initiator Concentration0.5–1.5 mol%Balances initiation rate

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the integrity of the tetrahydrothienopyridine core and substituents (e.g., isopropyl, sulfamoyl groups). Compare chemical shifts with structurally analogous compounds .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze diffraction patterns, as done for related thienopyridine derivatives .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation risks, as indicated in safety data sheets for structurally similar compounds .
  • First Aid Measures : In case of exposure, immediately rinse eyes/skin with water for 15 minutes and seek medical attention. Provide safety data sheets to healthcare providers .
  • Waste Disposal : Neutralize acidic/byproduct residues before disposal, following institutional guidelines for sulfonamide-containing compounds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfamoyl benzamido group in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps in sulfamoyl-group reactions.
  • Computational Modeling : Perform density functional theory (DFT) calculations to map transition states and electron density distributions, leveraging crystallographic data from related compounds .
  • Trapping Intermediates : Use quenching agents (e.g., methanol) during reactions to isolate and characterize transient intermediates via LC-MS .

Q. How can contradictory data in reported synthetic pathways be resolved?

Methodological Answer:

  • Reproducibility Analysis : Replicate conflicting procedures under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables causing discrepancies .
  • Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to detect undocumented impurities or degradation products influencing yield variations .
  • Cross-Validation : Compare NMR and HPLC data with literature reports to identify inconsistencies in spectral assignments or purity thresholds .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 40°C and monitor degradation via HPLC at timed intervals. Use Arrhenius modeling to predict shelf-life .
  • Light/Oxidation Sensitivity : Expose samples to UV light (254 nm) and reactive oxygen species (e.g., H2_2O2_2) to identify vulnerable functional groups (e.g., thienopyridine ring) .
  • Metabolite Profiling : Simulate hepatic metabolism using microsomal enzymes (e.g., CYP450) and analyze metabolites via LC-MS/MS to assess bioactivation risks .

Q. Data Contradiction Analysis Framework

Contradiction TypeResolution StrategyExample Evidence
Divergent Synthetic YieldsStandardize reagent sources/purity
Spectral MismatchesCross-check with authenticated standards
Biological Activity VariabilityControl cell line/media conditions

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